BenchChemオンラインストアへようこそ!

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

medicinal chemistry bioisosterism triazole isomer comparison

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride (CAS 2031260-84-9) is a bifunctional small-molecule scaffold combining a morpholine ring with a 1,2,3-triazole moiety linked via a methylene bridge, supplied as the dihydrochloride salt (C₇H₁₄Cl₂N₄O, MW 241.12 g/mol). The compound belongs to the morpholine-triazole hybrid class, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and is primarily positioned as a versatile building block for fragment-based drug discovery and medicinal chemistry campaigns.

Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12
CAS No. 2031260-84-9
Cat. No. B2744266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride
CAS2031260-84-9
Molecular FormulaC7H14Cl2N4O
Molecular Weight241.12
Structural Identifiers
SMILESC1COC(CN1)CN2C=CN=N2.Cl.Cl
InChIInChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H
InChIKeyZMVFSGVEXNZVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine Dihydrochloride (CAS 2031260-84-9): Procurement-Grade Characterization for Medicinal Chemistry Sourcing


2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride (CAS 2031260-84-9) is a bifunctional small-molecule scaffold combining a morpholine ring with a 1,2,3-triazole moiety linked via a methylene bridge, supplied as the dihydrochloride salt (C₇H₁₄Cl₂N₄O, MW 241.12 g/mol) . The compound belongs to the morpholine-triazole hybrid class, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and is primarily positioned as a versatile building block for fragment-based drug discovery and medicinal chemistry campaigns [1]. Its notified ECHA classification includes Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE 3 (H335), establishing a regulatory baseline for laboratory handling [2].

Why 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine Dihydrochloride Cannot Be Substituted with In-Class Morpholine-Triazole Analogs Without Risk of Divergent Physicochemical and Biological Outcomes


Morpholine-triazole hybrid compounds exhibit significant functional divergence depending on three structural parameters: triazole isomer type (1,2,3- vs. 1,2,4-triazole), salt form (free base vs. hydrochloride vs. dihydrochloride), and methylene bridge regiochemistry. The 1,2,3-triazole isomer possesses distinct dipole moment, hydrogen-bond donor/acceptor capability, and metabolic stability profiles compared to its 1,2,4-triazole counterpart, as established in a 2024 comparative analysis in the Journal of Medicinal Chemistry [1]. The dihydrochloride salt form of the target compound confers enhanced aqueous solubility and distinct handling characteristics relative to the free base (CAS 2012251-73-7) or the mono-hydrochloride 1,2,4-triazole isomer (CAS 1315366-86-9) . Generic substitution across these parameters without experimental validation introduces uncontrolled variables in solubility, target engagement, and ADME outcomes.

Quantitative Differentiation Evidence for 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine Dihydrochloride: Comparator-Based Selection Criteria


Triazole Isomer Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Physicochemical Divergence Drives Divergent Drug-Target Interaction Profiles

The 1,2,3-triazole core in the target compound differs fundamentally from the 1,2,4-triazole isomer found in closest analog CAS 1315366-86-9. According to the 2024 Guan et al. review in J. Med. Chem., 1,2,3-triazole exhibits distinctive dipole moments and dual hydrogen-bond acceptor/donor capabilities that are quantitatively distinct from 1,2,4-triazole, leading to divergent drug-target interaction geometries and metabolic stability [1]. The inherent polarity of the 1,2,3-triazole contributes to a lower logP compared to analogous 1,2,4-triazole scaffolds, suggesting improved aqueous solubility for the 1,2,3-isomer [1]. This isomer-level distinction means that the two compounds are not interchangeable bioisosteres despite sharing the same molecular formula (C₇H₁₂N₄O base).

medicinal chemistry bioisosterism triazole isomer comparison

Salt Form Advantage: Dihydrochloride Salt Confers Quantifiable Solubility and Handling Benefits Over Free Base for Aqueous Assay Compatibility

The target compound (CAS 2031260-84-9) is supplied as the dihydrochloride salt (MW 241.12 g/mol, C₇H₁₄Cl₂N₄O), which confers markedly different aqueous solubility compared to the free base form (CAS 2012251-73-7, MW 168.20 g/mol, C₇H₁₂N₄O) . The dihydrochloride salt is described as generally soluble in polar solvents such as water and methanol due to its polar functional groups and salt character . While the free base is a neutral molecule with limited aqueous solubility characteristic of heterocyclic amines, the dihydrochloride salt form ensures enhanced dissolution for biochemical assay preparation at physiologically relevant pH ranges.

salt selection aqueous solubility laboratory handling

Regulatory Classification as a Procurement Decision Factor: ECHA-Notified Hazard Profile Enables Informed Safety Comparison with In-Class Analogs

The ECHA C&L Inventory provides a notified harmonized classification for the target compound: Acute Toxicity Category 4 (H302 — harmful if swallowed), Skin Irritation Category 2 (H315 — causes skin irritation), Eye Irritation Category 2A (H319 — causes serious eye irritation), and STOT Single Exposure Category 3 (H335 — may cause respiratory irritation), with GHS07 (Warning) pictogram [1]. This regulatory profile enables direct comparison with procurement alternatives that may carry different hazard classifications. The presence of four notified hazard categories, compared to the potentially fewer or different classifications of the free base or 1,2,4-triazole isomer, provides concrete data for institutional safety review and laboratory risk assessment protocols.

regulatory compliance laboratory safety CLP classification

Synthetic Accessibility and Click Chemistry Modularity: CuAAC-Derived 1,2,3-Triazole Scaffold Offers Divergent Derivatization Pathways Relative to 1,2,4-Triazole Congeners

The synthesis of the target compound employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction that regioselectively yields the 1,4-disubstituted 1,2,3-triazole [1][2]. This contrasts with 1,2,4-triazole analogs (e.g., CAS 1315366-86-9), which require fundamentally different synthetic routes not amenable to the modular, high-yielding click paradigm [1]. The CuAAC-derived 1,2,3-triazole scaffold enables efficient diversification via the alkyne and azide coupling partners, a strategic advantage for fragment-growing and library synthesis workflows. The morpholine NH in the target compound serves as a secondary derivatization handle (e.g., amidation, sulfonylation, reductive amination), providing orthogonal functionalization to the triazole ring [1].

click chemistry CuAAC building block fragment-based drug discovery

CAVEAT: Direct Comparative Biological Activity Data for This Specific Compound Are Absent from the Public Domain — Informed Procurement Relies on Structural and Physicochemical Differentiation

A comprehensive search of PubMed, BindingDB, ChEMBL, patent databases, and reputable chemical vendor platforms did not identify any peer-reviewed primary research publication reporting head-to-head biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for this specific compound against any comparator. The benchchem.com product page — which is excluded from this analysis per the source prohibition rules — claims carbonic anhydrase II inhibition (IC₅₀ = 8.5 μM) and anticancer activity (A549 IC₅₀ = 14.5 μM, MCF-7 IC₅₀ = 10.2 μM, HeLa IC₅₀ = 12.8 μM), but the primary provenance of these data cannot be verified against any indexed peer-reviewed publication, BindingDB entry, or ChEMBL record matching this exact compound [1][2]. Procurement decisions must therefore be based on the structural, physicochemical, and synthetic differentiation evidence presented above rather than on unverifiable biological potency claims.

evidence gap data transparency procurement diligence

Procurement-Relevant Application Scenarios for 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine Dihydrochloride Based on Verified Structural and Synthetic Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Requiring 1,2,3-Triazole-Specific Scaffolds

The target compound's 1,2,3-triazole core, demonstrably distinct from 1,2,4-triazole in dipole moment, hydrogen-bonding geometry, and metabolic stability [1], makes it the appropriate choice for fragment libraries specifically targeting binding pockets where 1,2,3-triazole engagement is required. Fragment-based screening campaigns that treat 1,2,3- and 1,2,4-triazole morpholine derivatives as interchangeable risk missing structure-activity relationships dependent on triazole isomer geometry.

Aqueous Biochemical Assay Development Requiring Pre-Dissolved, Salt-Form Compounds

The dihydrochloride salt form provides direct aqueous solubility in polar solvents [1], eliminating DMSO vehicle requirements for biochemical assays at low-to-moderate concentrations. This is advantageous for laboratories running high-throughput screens where DMSO content must be minimized to avoid solvent interference with enzymatic or cell-based readouts.

CuAAC-Centric Parallel Library Synthesis Leveraging Click Chemistry Modularity

As a CuAAC-derived scaffold with an exposed morpholine NH handle, the compound enables a two-dimensional diversification strategy: triazole formation via alkyne/azide partner selection (first dimension), followed by morpholine NH functionalization via amidation, sulfonylation, or reductive amination (second dimension) [1]. This orthogonal reactivity is not available in 1,2,4-triazole congeners that lack the CuAAC entry point, making the target compound the preferred scaffold for laboratories standardizing on click chemistry workflows.

Regulatory-Compliant Chemical Procurement for Institutions Requiring ECHA-Notified Hazard Documentation

The ECHA-notified classification (H302, H315, H319, H335, GHS07 Warning) [1] provides auditable regulatory documentation that satisfies institutional chemical safety review requirements. Procurement officers can reference this notified profile in safety data sheet (SDS) preparation and laboratory risk assessments, a compliance advantage over analog compounds lacking publicly available ECHA notifications.

Quote Request

Request a Quote for 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.